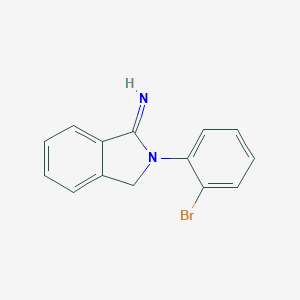
6-Methoxy-2-methylquinoline-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2-methylquinoline-3-carbohydrazide is a chemical compound with the molecular formula C12H13N3O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methylquinoline-3-carbohydrazide typically involves the reaction of 6-methoxy-2-methylquinoline-3-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
- Dissolve 6-methoxy-2-methylquinoline-3-carboxylic acid in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-2-methylquinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Quinoline derivatives with altered oxidation states.
Reduction: Hydrazine derivatives with modified functional groups.
Substitution: Compounds with different functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2-methylquinoline-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent and its ability to inhibit certain enzymes.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic properties.
Biology: It is investigated for its antimicrobial and antifungal properties.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 6-Methoxy-2-methylquinoline-3-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-2-methylquinoline: A precursor in the synthesis of 6-Methoxy-2-methylquinoline-3-carbohydrazide.
2-Methylquinoline: A related compound with similar structural features but lacking the methoxy and carbohydrazide groups.
Quinaldine: Another quinoline derivative with different substituents.
Uniqueness
This compound is unique due to the presence of both methoxy and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
309287-00-1 |
|---|---|
Molekularformel |
C12H13N3O2 |
Molekulargewicht |
231.25g/mol |
IUPAC-Name |
6-methoxy-2-methylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C12H13N3O2/c1-7-10(12(16)15-13)6-8-5-9(17-2)3-4-11(8)14-7/h3-6H,13H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
FIBNRQLTJHSITF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C=C(C=CC2=N1)OC)C(=O)NN |
Kanonische SMILES |
CC1=C(C=C2C=C(C=CC2=N1)OC)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methylphenyl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide](/img/structure/B385689.png)






![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B385703.png)
![3-(4-Methoxybenzyl)-6-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B385704.png)
![(E)-6-(2-methoxystyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B385705.png)
![3-(4-Methoxybenzyl)-6-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B385706.png)

![N-(7-ethyltetraazolo[1,5-a]pyrazin-8(7H)-ylidene)-N-phenylamine](/img/structure/B385711.png)

